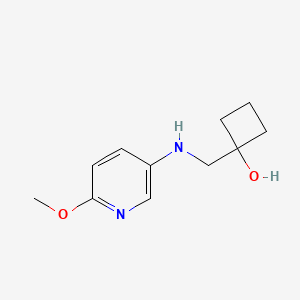
1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclobutan-1-ol is a chemical compound that features a cyclobutane ring substituted with a hydroxyl group and a methoxypyridinylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the Suzuki–Miyaura coupling reaction on a larger scale. This includes the selection of appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxypyridinylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclobutan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a ligand for studying biological processes.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The methoxypyridinylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-((2-Methoxypyridin-3-yl)amino)-3-methylbutan-1-ol: This compound has a similar methoxypyridinylamino group but differs in the structure of the carbon backbone.
6-Methoxypyridin-3-amine: This compound shares the methoxypyridinyl group but lacks the cyclobutane ring and hydroxyl group.
Uniqueness
1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclobutan-1-ol is unique due to its combination of a cyclobutane ring and a methoxypyridinylamino group. This structural feature provides distinct chemical and physical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-[[(6-methoxypyridin-3-yl)amino]methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C11H16N2O2/c1-15-10-4-3-9(7-12-10)13-8-11(14)5-2-6-11/h3-4,7,13-14H,2,5-6,8H2,1H3 |
InChI Key |
KFFKRPBCMDKECD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NCC2(CCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


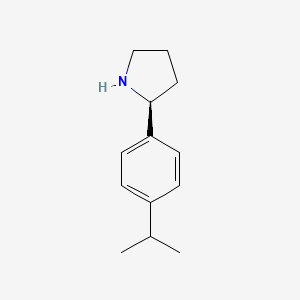
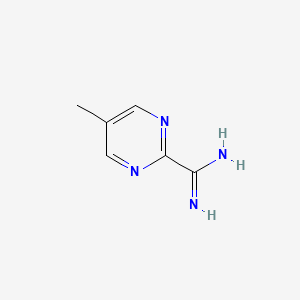
![tert-Butyl 9-amino-1-methyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B15227355.png)

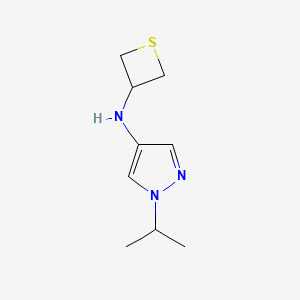
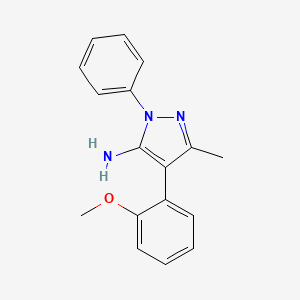
![(R)-4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B15227371.png)
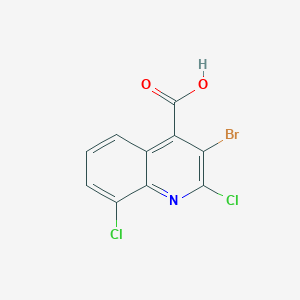

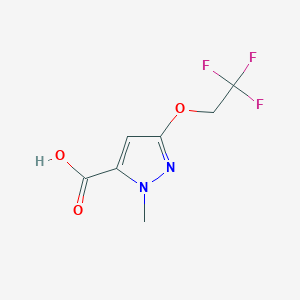
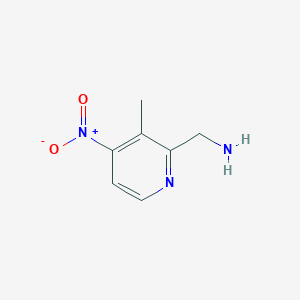
![3',4',5'-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15227417.png)
![5-[[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B15227423.png)
![6-Methyl-2-[(3-nitro-benzylidene)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile](/img/structure/B15227429.png)
